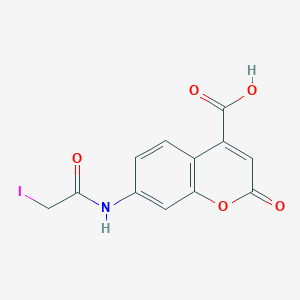

7-Iodoacetamidocoumarin-4-carboxylic acid

Description

Significance of Fluorescent Probes in Biomedical Sciences

Fluorescent probes are molecules that can absorb energy from an external source and subsequently emit light, a process known as fluorescence. This unique property allows them to serve as highly sensitive tools in a wide array of research fields, facilitating the rapid detection of specific chemical substances and the study of crucial physiological and pathological processes at the cellular level. hep.com.cnbath.ac.uk Their applications are extensive, enabling the characterization and monitoring of biological activities in real-time and with high spatial resolution. In essence, these probes provide a way to directly visualize the location and quantity of specific molecules within cells and tissues.

The fundamental structure of a fluorescent probe typically consists of three main parts: a fluorophore, which is the light-emitting component; a linker; and a target recognition motif that directs the probe to a specific molecule or cellular structure. The effectiveness of a probe is determined by several key properties, including its brightness, photostability (resistance to fading), specificity for its target, and the wavelengths of light it absorbs and emits.

Fluorescent probes have revolutionized cell imaging, offering a non-invasive window into the intricate workings of life. nih.govnih.gov They can be designed to attach to distinct subcellular organelles like the nucleus or mitochondria, providing localized information about the microenvironment within these structures. This capability has made them essential for understanding everything from basic cellular functions to the progression of diseases. hep.com.cnbath.ac.uk By allowing scientists to "see" molecules in action within living systems, fluorescent probes have become pivotal in fields ranging from basic biological research to drug discovery. nih.gov

Overview of Coumarin-Based Fluorophores in Chemical Biology

Coumarins are a class of small, water-soluble, and UV-excitable fluorescent dyes that typically emit blue light. thermofisher.com The core coumarin (B35378) structure can be readily modified, allowing for the synthesis of a diverse range of derivatives with tunable properties. researchgate.net 7-Hydroxycoumarin and its derivatives are particularly noteworthy and widely used as fluorophores due to their favorable photophysical characteristics. nih.gov These compounds possess a large π-π conjugated system, which is fundamental to their ability to act as fluorescent sensors for biological activities. nih.gov

The fluorescence of coumarin derivatives is highly sensitive to their local environment, a property that has been exploited in numerous applications. researchgate.net While their fluorescence may not always be as bright as some other classes of dyes, they are valuable for providing contrast in multicolor imaging experiments and are frequently used for tracking cells or labeling highly abundant targets. thermofisher.com One of the most extensive uses of coumarin derivatives is as substrates for detecting enzymatic activity. thermofisher.comnih.gov In these "profluorescent" substrates, the coumarin molecule is initially non-fluorescent or weakly fluorescent. Upon interaction with a specific enzyme, a chemical reaction occurs that releases the highly fluorescent coumarin product, signaling the enzyme's activity. nih.gov

The chemical versatility of the coumarin core allows for functionalization at various positions, most commonly at the 3 and 7 positions, to create novel fluorescent probes. rsc.org This flexibility enables the rational design of probes for detecting specific ions, small molecules, and biomacromolecules, making coumarin-based fluorophores a cornerstone in the development of chemical tools for biological research. hep.com.cnbath.ac.ukresearchgate.net

Historical Context of Iodoacetamide (B48618) Reactive Groups in Bioconjugation

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule. A key strategy in this field involves using specific reactive groups to form stable, covalent bonds. The iodoacetamide group is a classic example of a thiol-reactive functional group. nih.gov Iodoacetamides are alkylating agents that readily react with the thiol (or sulfhydryl) group of cysteine residues in proteins. nih.govwikipedia.org

Historically, iodoacetamide was used in foundational experiments to determine the presence of accessible cysteine residues in proteins, a process known as peptide mapping. nih.govwikipedia.org The reaction involves the nucleophilic attack of the deprotonated thiol group (thiolate) on the carbon atom bearing the iodine, displacing the iodide and forming a stable thioether bond. atto-tec.com This reaction is most efficient at a pH between 8.0 and 8.5, where the thiol group is sufficiently deprotonated to be reactive. atto-tec.com

The reliability of this reaction has led to the extensive use of iodoacetamide groups for labeling proteins with other molecules, including fluorophores for imaging, polyethylene (B3416737) glycol (PEG) for therapeutic applications, and for immobilizing proteins onto surfaces. nih.gov While iodoacetamides are highly reactive towards thiols, it is important to note that at high concentrations or under certain pH conditions, they can also react with other nucleophilic amino acid residues such as histidine and lysine. nih.govatto-tec.comresearchgate.net Nevertheless, due to the relatively low abundance of cysteine in most proteins, the iodoacetamide group remains a powerful and widely used tool for achieving site-specific modification of proteins in chemical biology. nih.gov

Chemical Properties of 7-Iodoacetamidocoumarin-4-carboxylic acid

| Property | Value |

| Chemical Formula | C₁₂H₈INO₅ advatechgroup.com |

| IUPAC Name | 7-[(2-iodoacetyl)amino]-2-oxochromene-4-carboxylic acid lgcstandards.com |

| Molecular Weight | 372.9447 g/mol lgcstandards.com |

| CAS Number | 284679-24-9 epa.gov |

| SMILES | OC(=O)C1=CC(=O)Oc2cc(NC(=O)CI)ccc12 lgcstandards.com |

| InChI | InChI=1S/C12H8INO5/c13-5-10(15)14-6-1-2-7-8(12(17)18)4-11(16)19-9(7)3-6/h1-4H,5H2,(H,14,15)(H,17,18) lgcstandards.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-[(2-iodoacetyl)amino]-2-oxochromene-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8INO5/c13-5-10(15)14-6-1-2-7-8(12(17)18)4-11(16)19-9(7)3-6/h1-4H,5H2,(H,14,15)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCVOJISWTFRDSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1NC(=O)CI)OC(=O)C=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8INO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70399216 | |

| Record name | 7-IODOACETAMIDOCOUMARIN-4-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284679-24-9 | |

| Record name | 7-IODOACETAMIDOCOUMARIN-4-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 7 Iodoacetamidocoumarin 4 Carboxylic Acid

Established Synthetic Pathways for 7-Iodoacetamidocoumarin-4-carboxylic Acid

The synthesis of this compound typically involves a two-step process: the formation of a coumarin (B35378) precursor followed by iodoacetylation.

Precursor Synthesis via Pechmann Cyclization

The Pechmann condensation, a classic method for synthesizing coumarins, is a cornerstone for producing the necessary precursors. researchgate.netwikipedia.org This reaction involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions. researchgate.netwikipedia.org For the synthesis of the precursor to this compound, a substituted phenol is reacted with a suitable β-ketoester.

The general mechanism of the Pechmann reaction begins with a transesterification reaction, followed by a ring-closing step akin to a Friedel-Crafts alkylation, and concludes with a dehydration step. wikipedia.org The reaction conditions can be harsh with simple phenols, but with activated phenols like resorcinol, the synthesis can proceed under milder conditions, leading to umbelliferone (B1683723) derivatives. wikipedia.org

A common precursor for this compound is 7-aminocoumarin-4-acetic acid (ACA). nih.gov The synthesis of related coumarin-4-acetic acids can be achieved by reacting citric acid with a substituted phenol in the presence of concentrated sulfuric acid. chemicalbook.com

| Reactants | Catalyst | Product |

| Substituted Phenol | Concentrated Sulfuric Acid | Coumarin-4-acetic acid derivative |

| Phenol and β-ketoester | Acid catalyst | Coumarin derivative |

| Resorcinol and Ethyl Acetoacetate | p-Toluene Sulfonic Acid | 7-hydroxy-4-methyl coumarin researchgate.net |

Iodoacetylation of Coumarin-4-carboxylic Acid Derivatives

Once the 7-aminocoumarin (B16596) precursor is obtained, the next step is the introduction of the iodoacetyl group. This is typically achieved through the reaction of the amino group on the coumarin ring with iodoacetic anhydride (B1165640) or a similar iodoacetylating agent. This reaction results in the formation of the final product, this compound. Iodoacetamides are known to react with carboxylic acids in organic solvents. thermofisher.com

Advanced Derivatization Strategies for Carboxylic Acid Functionalities in Probe Design

The carboxylic acid group of this compound is a key functional handle for conjugation to other molecules, enabling its use as a fluorescent probe. acs.orgacs.org Various derivatization strategies have been developed to couple this carboxylic acid to amines, a common functional group in biological molecules. thermofisher.comnih.gov

One common approach involves the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to activate the carboxylic acid. nih.gov This activated intermediate can then react with an amine to form a stable amide bond. nih.gov This method is advantageous as it can be performed under mild, aqueous conditions. nih.gov

Alternative derivatization reagents and methods include:

4'-bromophenacyl trifluoromethanesulfonate: This reagent reacts with carboxylic acids to form 4'-bromophenacyl esters, which can be detected spectrophotometrically. nih.gov

4-bromo-N-methylbenzylamine (4-BNMA): Used with EDC, this secondary amine prevents unwanted internal cyclization reactions, especially with molecules containing multiple carboxylic acids. nih.gov

Conversion to aliphatic amines: The carboxylic acid can be converted to an aliphatic amine, which can then be reacted with a variety of amine-reactive fluorescent dyes. thermofisher.com

The choice of derivatization strategy often depends on the specific application and the nature of the molecule to be labeled. For instance, in the development of fluorescent probes for detecting enzyme activity, the carboxylic acid of a coumarin derivative was coupled to a dipeptide. nih.gov

| Derivatization Reagent/Method | Target Functional Group | Key Features |

| EDC/Amine | Carboxylic Acid | Mild, aqueous conditions; forms stable amide bond. nih.gov |

| 4'-bromophenacyl trifluoromethanesulfonate | Carboxylic Acid | Forms spectrophotometrically detectable esters. nih.gov |

| 4-bromo-N-methylbenzylamine (4-BNMA) | Carboxylic Acid | Prevents internal cyclization with poly-carboxylic acids. nih.gov |

| Conversion to Aliphatic Amine | Carboxylic Acid | Allows for reaction with a wide range of amine-reactive dyes. thermofisher.com |

Analytical Verification and Purity Assessment in Research Contexts

Ensuring the identity and purity of synthesized this compound is critical for its reliable use in research. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Characterization Techniques for Identity Confirmation

Spectroscopic methods are indispensable for confirming the chemical structure of the synthesized compound. Key techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons. For example, the ¹H NMR spectrum of 7-hydroxy-4-methylcoumarin shows characteristic peaks for the aromatic protons, the methyl group, and the vinyl proton of the coumarin ring. researchgate.net

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. researchgate.net For a coumarin derivative, characteristic absorption bands for the carbonyl group of the lactone, hydroxyl groups, and aromatic C-H bonds would be expected. researchgate.net

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound, providing strong evidence for its identity. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

Chromatographic Purity Analysis of Synthesized Products

Chromatographic methods are essential for assessing the purity of the synthesized this compound and for separating it from any unreacted starting materials or byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the components of a mixture. acs.orgnih.gov By using a suitable stationary phase and mobile phase, the purity of the synthesized coumarin can be determined. The use of a UV or fluorescence detector enhances the sensitivity and selectivity of the analysis. nih.gov

Thin-Layer Chromatography (TLC): TLC is a simpler and faster chromatographic technique often used to monitor the progress of a reaction and for preliminary purity checks. The retention factor (Rf) value of the product can be compared to that of the starting materials.

The combination of these analytical techniques provides a comprehensive assessment of the identity and purity of this compound, ensuring its suitability for downstream applications.

Bioconjugation Principles and Mechanisms of 7 Iodoacetamidocoumarin 4 Carboxylic Acid

Chemical Reactivity and Specificity of the Iodoacetamide (B48618) Moiety

The iodoacetamide group is a key player in the bioconjugation process, acting as a reactive "warhead" that forms a stable link with the target biomolecule. This reactivity is highly specific, primarily targeting thiol groups.

The iodoacetamide moiety exhibits a strong preference for reacting with thiol (sulfhydryl) groups (-SH). nih.govnih.gov This selectivity is based on a classic organic reaction known as nucleophilic substitution (S_N2). nih.gov In this reaction, the sulfur atom of a deprotonated thiol group (a thiolate anion, -S⁻) acts as a potent nucleophile, attacking the carbon atom attached to the iodine in the iodoacetamide. nih.gov This leads to the displacement of the iodine atom as an iodide ion and the formation of a stable thioether bond between the coumarin (B35378) dye and the thiol-containing molecule. nih.gov

While iodoacetamide is highly reactive towards thiols, it can, under certain conditions, react with other nucleophilic amino acid residues such as histidine, lysine, and methionine. researchgate.net However, the reaction with thiols is significantly faster and more efficient under typical bioconjugation conditions (near-neutral pH). acs.orgacs.org The high chemoselectivity for thiols is a major advantage, as it allows for the targeted labeling of specific sites within complex biological mixtures. uky.edu

The table below summarizes the relative reactivity of iodoacetamide with different functional groups found in biological systems.

| Functional Group | Amino Acid Residue(s) | Reactivity with Iodoacetamide | Bond Formed |

| Thiol (-SH) | Cysteine | High | Thioether |

| Imidazole | Histidine | Moderate | Alkylated Histidine |

| Amine (-NH₂) | Lysine, N-terminus | Low | Carboxamidomethyl-lysine |

| Thioether (-S-CH₃) | Methionine | Very Low | Sulfonium salt |

| Carboxylate (-COOH) | Aspartate, Glutamate | Negligible | No reaction |

This table provides a general overview of reactivity; specific reaction rates can be influenced by the local microenvironment within a protein.

The thiol-selective nature of iodoacetamide makes it an excellent tool for targeting cysteine residues in proteins. nih.govwikipedia.org Cysteine is a relatively uncommon amino acid, meaning that many proteins may have only one or a few cysteine residues. nih.gov This low abundance allows for site-specific labeling, providing a powerful method to probe protein structure and function. nih.govnih.gov

The reactivity of a particular cysteine residue is influenced by its local environment within the protein's three-dimensional structure. nih.gov Factors such as solvent accessibility and the acidity constant (pKa) of the thiol group play a crucial role. A lower pKa value indicates that the thiol group is more easily deprotonated to the highly reactive thiolate anion, thus increasing its reactivity with iodoacetamide. nih.gov

Strategies for Covalent Labeling with 7-Iodoacetamidocoumarin-4-carboxylic Acid

Effective covalent labeling with this compound requires careful consideration of the experimental conditions to ensure specificity and efficiency. nih.gov The goal is to maximize the labeling of the target thiol while minimizing non-specific reactions.

Key parameters to control during the labeling process include:

pH: The reaction between iodoacetamide and thiols is pH-dependent. A pH range of 7.0-8.5 is generally optimal, as it balances the need for a significant population of the reactive thiolate anion with the desire to minimize the reactivity of other nucleophilic side chains, such as the amino group of lysine, which becomes more reactive at higher pH values.

Reagent Concentration: The molar ratio of the labeling reagent to the protein is a critical factor. A higher concentration of the iodoacetamide probe can increase the labeling efficiency but also raises the risk of non-specific modifications and the labeling of less reactive cysteine residues.

Reaction Time and Temperature: The incubation time and temperature affect the extent of the labeling reaction. Longer reaction times and higher temperatures can lead to more complete labeling but also increase the potential for side reactions and protein denaturation.

By carefully optimizing these conditions, researchers can achieve highly specific and efficient covalent labeling of their target proteins with this compound, enabling a wide range of fluorescence-based studies. nih.gov

Influence of Charged Groups on Bioconjugation Efficiency and Purification

The presence of the carboxylic acid group on the coumarin ring of this compound significantly impacts the bioconjugation process. This negatively charged group at physiological pH enhances the water solubility of the labeling reagent, which is a crucial property for reactions carried out in aqueous biological buffers.

The table below outlines the key properties of the functional groups in this compound and their impact on bioconjugation.

| Functional Group | Property | Influence on Bioconjugation |

| Iodoacetamide | Electrophilic | Reacts with nucleophilic thiol groups to form a covalent bond. |

| Carboxylic Acid | Negatively charged (at neutral pH), Hydrophilic | Increases water solubility of the reagent; aids in the purification of the labeled product via techniques like ion-exchange chromatography. |

Advanced Spectroscopic and Imaging Applications of 7 Iodoacetamidocoumarin 4 Carboxylic Acid

Application in Fluorescence Resonance Energy Transfer (FRET) Studies

Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for measuring nanometer-scale distances in biological macromolecules. The process involves the non-radiative transfer of energy from an excited state donor fluorophore to a nearby acceptor fluorophore. The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, making FRET a "spectroscopic ruler" for probing molecular dimensions and conformational changes.

Distance Determination in Protein Systems

The ability to accurately measure intramolecular distances is crucial for understanding protein structure and dynamics. 7-Iodoacetamidocoumarin-4-carboxylic acid can be employed as a FRET acceptor in combination with a suitable donor fluorophore to determine distances within a protein or between interacting proteins. The iodoacetamide (B48618) group facilitates the site-specific labeling of cysteine residues, which can be introduced at desired locations within the protein structure through site-directed mutagenesis. By measuring the FRET efficiency between the donor and the coumarin (B35378) acceptor, researchers can calculate the distance between the two labeled sites. This approach provides valuable data for validating and refining structural models of proteins and for tracking conformational changes that occur during biological processes.

Mechanistic Insights from FRET with Tryptophan Donors

A particularly elegant application of FRET involves using the intrinsic fluorescence of tryptophan residues within a protein as the donor. researchgate.net Tryptophan is a naturally occurring amino acid, and its fluorescence is sensitive to its local environment. researchgate.net By specifically labeling a cysteine residue with this compound, a FRET pair can be established between the native tryptophan and the extrinsic coumarin label.

This experimental setup allows for the investigation of protein folding, ligand binding, and other dynamic processes without the need for a second external label, which could potentially perturb the protein's structure or function. nih.gov The changes in FRET efficiency observed upon a biological event can provide detailed mechanistic insights into the associated conformational changes. For instance, an increase in FRET could signify a compaction of the protein structure, bringing the tryptophan donor and the coumarin acceptor closer together. Conversely, a decrease in FRET would indicate a structural expansion. Several coumarin derivatives have been identified as effective FRET acceptors for tryptophan. nih.gov

Role in Protein Labeling for Structural and Functional Investigations

The covalent labeling of specific amino acid residues with fluorescent probes is a cornerstone of modern protein science. This compound, with its iodoacetamide functional group, is a highly effective reagent for the selective modification of cysteine residues. nih.govspringernature.com The thiol group of cysteine is a strong nucleophile that readily reacts with the iodoacetamide to form a stable thioether bond. springernature.com

This specific labeling strategy allows researchers to introduce a fluorescent reporter at a defined position within a protein. The fluorescence properties of the attached coumarin dye, such as its emission wavelength and quantum yield, can be sensitive to the polarity of its microenvironment. Therefore, changes in the fluorescence signal can report on alterations in the local protein structure. For example, the binding of a ligand or another protein could induce a conformational change that alters the environment around the labeled cysteine, leading to a detectable change in fluorescence. This approach has been widely used to study protein-protein interactions, enzyme kinetics, and the structural consequences of mutations.

| Feature | Description |

| Reactive Group | Iodoacetamide |

| Target Residue | Cysteine |

| Bond Formed | Thioether |

| Application | Probing local protein environment and conformational changes. |

Development of Fluorescent Biosensors Utilizing this compound

The environmentally sensitive fluorescence of coumarin dyes makes them excellent candidates for the development of fluorescent biosensors. A biosensor based on this compound would typically involve a recognition element, such as a protein or nucleic acid, that undergoes a conformational change upon binding to a specific analyte.

By labeling this recognition element with the coumarin probe at a strategic site, the binding event can be translated into a measurable change in the fluorescence signal. For instance, the binding of an analyte might cause a protein domain to move, altering the local environment of the attached coumarin and thus modulating its fluorescence intensity or emission wavelength. Such biosensors can be designed to detect a wide range of molecules, from small metabolites to large macromolecules, with high sensitivity and specificity.

Potential in Advanced Biological Imaging Techniques

The application of fluorescent probes in cellular and tissue imaging has revolutionized our understanding of biological processes at the microscopic level. While specific applications of this compound in advanced imaging techniques like super-resolution microscopy are not yet widely documented in publicly available research, its properties suggest significant potential.

The ability to specifically label proteins within a cell with a bright and photostable fluorophore is a prerequisite for many advanced imaging modalities. The covalent nature of the linkage formed by the iodoacetamide group ensures that the probe remains associated with its target protein, allowing for long-term tracking and imaging experiments. As imaging technologies continue to advance, it is likely that coumarin derivatives, including this compound, will find increasing use in visualizing the intricate molecular machinery of the cell with unprecedented detail.

Cellular and Molecular Biological Research with 7 Iodoacetamidocoumarin 4 Carboxylic Acid Conjugates

Emerging Research Directions and Future Perspectives of 7 Iodoacetamidocoumarin 4 Carboxylic Acid

Development of Novel 7-Iodoacetamidocoumarin-4-carboxylic Acid Derivatives with Enhanced Properties

A significant future direction lies in the rational design and synthesis of new derivatives of this compound. The goal is to create novel probes with superior photophysical and chemical characteristics. Coumarins, as a class of fluorophores, are known to be highly sensitive to their local environment, a property that can be fine-tuned through chemical modification. nih.gov Research efforts are likely to focus on several key areas of improvement:

Enhanced Photostability: A common limitation of fluorescent probes is photobleaching under prolonged excitation. Future derivatives may incorporate structural modifications to the coumarin (B35378) core to improve resistance to photodegradation, enabling longer-term imaging experiments. nih.gov

Tuned Spectral Properties: The development of derivatives with shifted excitation and emission spectra is a crucial goal. This would expand the palette of available blue-emitting probes and improve their compatibility with other fluorophores in multicolor imaging. thermofisher.comaatbio.com Modifications to the coumarin scaffold can alter its electronic structure, leading to changes in fluorescence wavelength and intensity.

Improved Water Solubility and Biocompatibility: Enhancing the aqueous solubility of the probe is essential for its effective use in biological systems. Introducing polar functional groups to the coumarin structure can improve its solubility and reduce non-specific binding, leading to a better signal-to-noise ratio.

Altered Reactivity: While the iodoacetamide (B48618) group is effective for targeting cysteines, its reactivity can sometimes lead to off-target labeling. researchgate.net Future derivatives might feature alternative reactive groups with different selectivity profiles or incorporate functionalities that allow for more controlled, activatable labeling in response to specific cellular triggers.

The synthesis of such novel derivatives often involves multi-step chemical reactions, starting from core coumarin structures like 4-hydroxy- or 7-hydroxycoumarin, and introducing various functional groups through established organic chemistry protocols. researchgate.net

Table 1: Potential Modifications and Expected Enhancements for Novel Derivatives

| Structural Modification | Target Property | Anticipated Outcome |

|---|---|---|

| Introduction of electron-donating/withdrawing groups | Spectral Properties | Shift in excitation/emission maxima; increased quantum yield. |

| Incorporation of bulky, rigid substituents | Photostability | Reduced non-radiative decay; increased resistance to photobleaching. |

| Addition of polyethylene (B3416737) glycol (PEG) chains | Solubility | Improved aqueous solubility; reduced aggregation and non-specific binding. |

| Replacement of iodoacetamide with alternative electrophiles | Reactivity/Selectivity | Altered reaction kinetics; targeting of different nucleophilic residues. |

Integration into Multiplexed Labeling and Imaging Platforms

The distinct spectral properties of coumarin-based dyes make them valuable components for multicolor and multiplexed imaging applications. thermofisher.comaatbio.com this compound, with its UV excitation and blue emission, can be used in conjunction with green, yellow, and red fluorescent probes to simultaneously visualize multiple cellular targets or events. aatbio.com

Future research will focus on the strategic integration of this probe into advanced imaging platforms. This includes its use in:

Multiplexed Immunofluorescence: By labeling specific antibodies with this compound and other antibodies with spectrally distinct fluorophores, researchers can visualize the co-localization and spatial relationships of multiple proteins within a single sample.

Förster Resonance Energy Transfer (FRET): The emission spectrum of coumarin derivatives can overlap with the excitation spectrum of other fluorophores (like fluorescein), making them suitable FRET pairs. This allows for the development of biosensors that can detect protein-protein interactions or conformational changes in real-time.

Super-Resolution Microscopy: While coumarins have been noted for moderate brightness, derivatives with enhanced photostability and quantum yield could be adapted for use in super-resolution techniques, enabling visualization of cellular structures at the nanoscale. aatbio.com

The successful integration into these platforms requires careful selection of fluorophore combinations to minimize spectral bleed-through and ensure efficient signal detection.

Advanced Computational Modeling for Probe Design and Interaction Prediction

Computational chemistry and molecular modeling are becoming indispensable tools for the rational design of fluorescent probes. In the context of this compound, these methods can accelerate the development of new derivatives and provide insights into their interactions with target biomolecules.

Probe Design: Quantum mechanical calculations can predict the photophysical properties (e.g., absorption and emission wavelengths, quantum yield) of hypothetical coumarin derivatives before they are synthesized. This allows researchers to screen large virtual libraries of compounds and prioritize the most promising candidates for synthesis, saving time and resources.

Interaction Prediction: Molecular docking and molecular dynamics simulations can be used to model the binding of this compound and its derivatives to the cysteine-containing active sites of proteins. These simulations can predict binding affinities and specificities, helping to understand why certain proteins are preferentially labeled over others. This predictive power is crucial for designing probes with improved target selectivity. researchgate.net

Predicting Protein-Protein Interactions: In silico methods are being developed to predict how modifications to a protein, such as the addition of a fluorescent label, might affect its interactions with other proteins. nih.gov These computational tools can help researchers anticipate and interpret the functional consequences of labeling a protein with this compound. nih.govmdpi.com

By combining computational predictions with experimental validation, researchers can adopt a more efficient and targeted approach to developing the next generation of fluorescent probes.

Translation to High-Throughput Screening Methodologies

High-throughput screening (HTS) allows for the rapid testing of thousands of chemical compounds for their effect on a specific biological target or pathway. protocols.io Fluorescence-based assays are a cornerstone of HTS due to their high sensitivity, speed, and adaptability to automation. nih.govnih.gov this compound and its future derivatives are well-suited for translation into HTS applications.

The core principle involves using the probe to generate a fluorescent signal that is modulated by the activity of a target enzyme, often a protease or a protein involved in redox signaling that has a reactive cysteine residue. An HTS campaign could be designed as follows:

Assay Principle: A target protein is labeled with the coumarin probe. The interaction of the protein with potential inhibitor compounds from a large library is then measured.

Signal Readout: A change in fluorescence intensity or polarization upon compound binding would indicate a "hit." For instance, an inhibitor binding to the active site might prevent the coumarin probe from reacting with a key cysteine, resulting in a measurable change in the fluorescent signal.

Automation: The entire process, from sample preparation to data analysis, is automated using laboratory robotics, enabling the screening of vast compound libraries in a short period. protocols.io

The development of robust, sensitive, and cost-effective HTS assays using probes like this compound is a key step in accelerating drug discovery and identifying novel therapeutic agents. acs.org

Table 2: HTS Assay Parameters using a Coumarin-based Probe

| Parameter | Description | Relevance to HTS |

|---|---|---|

| Assay Format | 96-well or 384-well microplates | Allows for simultaneous testing of many compounds. acs.org |

| Detection Method | Fluorescence Intensity, Fluorescence Polarization | Provides a quantitative and sensitive readout of target activity. nih.gov |

| Excitation/Emission | ~350 nm / ~450 nm (for typical coumarins) | Compatible with standard HTS plate readers. |

| Signal-to-Background Ratio | High | Crucial for identifying true hits and avoiding false positives. nih.gov |

| Z'-factor | > 0.5 | A statistical measure of assay quality and robustness. |

Q & A

Basic: What safety protocols are critical when handling 7-Iodoacetamidocoumarin-4-carboxylic acid in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation: Work in a fume hood to avoid inhalation of aerosols or vapors, especially given the iodine moiety’s potential reactivity .

- Storage: Store in a cool, dry, and dark environment to prevent photodegradation. Use airtight containers labeled with hazard warnings.

- Waste Disposal: Follow institutional guidelines for halogenated organic compounds. Neutralize residues via controlled hydrolysis before disposal .

Basic: What analytical techniques are suitable for quantifying this compound in reaction mixtures?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC): Use a C18 reverse-phase column with UV detection at 340–360 nm (coumarin absorbance range). Optimize mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) for peak resolution .

- Mass Spectrometry (MS): Employ electrospray ionization (ESI) in negative ion mode for high sensitivity. Monitor the molecular ion [M-H]⁻ (exact mass depends on isotopic iodine contribution) .

- Fluorescence Spectroscopy: Leverage the coumarin fluorophore (excitation ~380 nm, emission ~460 nm) for real-time monitoring, but validate against HPLC/MS to avoid interference from impurities .

Advanced: How can factorial design optimize the synthesis of this compound?

Methodological Answer:

- Variable Selection: Identify critical factors (e.g., reaction temperature, molar ratio of iodoacetamide to coumarin precursor, solvent polarity). Use a 2³ factorial design to screen interactions .

- Response Surface Methodology (RSM): After initial screening, apply central composite design (CCD) to model nonlinear relationships. Measure responses (yield, purity) and fit to a quadratic model for optimization .

- Validation: Confirm predicted optimal conditions (e.g., 60°C, 1:1.2 molar ratio in DMF) with triplicate experiments. Compare experimental vs. predicted yields (e.g., ±5% error threshold) .

Advanced: How can computational methods accelerate reaction mechanism studies for this compound?

Methodological Answer:

- Quantum Chemical Calculations: Use density functional theory (DFT) at the B3LYP/6-31G* level to map reaction pathways (e.g., nucleophilic substitution at the iodoacetamide site). Calculate activation energies to identify rate-limiting steps .

- Molecular Dynamics (MD): Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics. Analyze radial distribution functions to assess solvation of intermediates .

- Feedback Loop: Integrate experimental data (e.g., kinetic isotope effects) to refine computational models. For example, adjust transition-state geometries if observed k_H/k_D deviates from predictions .

Advanced: How to resolve contradictions in spectroscopic data during structural characterization?

Methodological Answer:

- Multi-Technique Cross-Validation: Combine ¹H/¹³C NMR, IR, and X-ray crystallography. For instance, discrepancies in carbonyl peaks (IR vs. NMR) may indicate tautomerism or solvent effects. Confirm via single-crystal XRD .

- Isotopic Labeling: Synthesize a deuterated analog (e.g., replace labile protons) to assign ambiguous NMR signals. Compare experimental shifts with computational predictions (e.g., ACD/Labs or ChemDraw simulations) .

- Error Analysis: Quantify instrument precision (e.g., ±0.05 ppm for NMR) and assess sample purity (HPLC). Re-run experiments under controlled humidity/temperature if variability persists .

Advanced: What statistical approaches are recommended for reproducibility assessment in bioimaging studies using this fluorophore?

Methodological Answer:

- Intraclass Correlation Coefficient (ICC): Calculate ICC (two-way mixed-effects model) to evaluate inter-experiment consistency in fluorescence intensity measurements. Aim for ICC >0.8 for high reproducibility .

- Coefficient of Variation (CV): Report within-subject (CV_WS) and between-subject (CV_BS) CVs. For example, CV_WS <10% indicates stable signal-to-noise ratios across technical replicates .

- Bland-Altman Analysis: Plot differences between replicate measurements against their means to identify systematic biases (e.g., photobleaching effects) .

Advanced: How to design a study investigating the compound’s reactivity in heterogeneous catalysis?

Methodological Answer:

- Catalyst Screening: Use a combinatorial approach with metal oxides (e.g., TiO₂, Al₂O₃) or zeolites. Test under varying pressures (1–5 atm) and temperatures (25–100°C) .

- In Situ Characterization: Employ diffuse reflectance infrared Fourier-transform spectroscopy (DRIFTS) to monitor surface intermediates during reactions .

- Kinetic Modeling: Fit time-course data to Langmuir-Hinshelwood or Eley-Rideal mechanisms. Compare activation energies with DFT-derived values to validate hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.